![molecular formula C29H34N2O5 B3069494 Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate CAS No. 900161-12-8](/img/structure/B3069494.png)
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate
Overview
Description
Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate is a useful research compound. Its molecular formula is C29H34N2O5 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Derivatives
Synthesis of Naphtho[1,2-b]furan Derivatives : A study by Arrault et al. (2001) describes a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives. This synthesis is a part of research exploring the formation of the dihydronaphtho[1,2-b]furan ring and its derivatives, contributing to the understanding of complex organic compounds (Arrault et al., 2001).
Development of Spiro[cyclopropane-1,1′(4′H)-naphthalene] Derivatives : Another study by the same authors focuses on the synthesis of ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives. This research contributes to the understanding of the reactivity and structural analysis of such compounds, which are closely related to the compound (Arrault et al., 2002).
Biological and Chemical Properties
Antimicrobial and Other Biological Activities : Kumaraswamy et al. (2008) discuss the synthesis of compounds derived from ethyl naphtho[2,1-b]furan-2-carboxylate and their evaluation for antimicrobial activity. This research provides insights into the potential biological applications of compounds structurally similar to the one of interest (Kumaraswamy et al., 2008).
Synthesis of Naphto[1,2-b]furan Derivatives for Biological Assessments : A study by Stýskala and Slouka (1999) on the synthesis of 2-aryl-2,3-dihydro-naphto-[1',2':4,5]furo[2,3-e]1,2,4-triazin-3-ones explores a novel type of heterocyclic system. Such compounds, including those related to ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate, could have implications in pharmacological research (Stýskala & Slouka, 1999).
properties
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5/c1-3-35-29(34)30-20-14-15-23-19(16-20)17-24-25(18(2)36-28(24)33)26(23)27(32)31(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,18-20,23-26H,3,14-17H2,1-2H3,(H,30,34)/t18-,19+,20-,23-,24-,25-,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOOQHZKUMXOB-RBNACLDASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)C(OC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)[C@H](OC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101825 | |
Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
900161-12-8 | |
Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900161-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(diphenylamino)carbonyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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